molecular formula C12H21NO2 B8059550 rac-tert-butyl (3R,5S)-5-aminobicyclo[4.1.0]heptane-3-carboxylate

rac-tert-butyl (3R,5S)-5-aminobicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B8059550
M. Wt: 211.30 g/mol
InChI Key: PIQKERMPNPZCQG-RGWUEKKESA-N
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Description

rac-tert-butyl (3R,5S)-5-aminobicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound featuring a bicyclo[4.1.0]heptane core with a tert-butyl carbamate-protected amine group at position 5 and a carboxylate ester at position 2. Its stereochemistry (3R,5S) and functional group arrangement make it a valuable intermediate in medicinal chemistry, particularly for synthesizing iminosugars or bioactive molecules targeting enzymes such as glycosidases .

Properties

IUPAC Name

tert-butyl (3R,5S)-5-aminobicyclo[4.1.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)8-4-7-5-9(7)10(13)6-8/h7-10H,4-6,13H2,1-3H3/t7?,8-,9?,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQKERMPNPZCQG-RGWUEKKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2CC2C(C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1C[C@@H](C2CC2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (3R,5S)-5-aminobicyclo[4.1.0]heptane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of photochemistry to achieve [2 + 2] cycloaddition, which is then followed by various derivatization steps .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl (3R,5S)-5-aminobicyclo[4.1.0]heptane-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

rac-tert-butyl (3R,5S)-5-aminobicyclo[4.1.0]heptane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of rac-tert-butyl (3R,5S)-5-aminobicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the bicyclic structure provides rigidity and specificity in binding. This compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Table 1: Structural Features of Bicyclo[4.1.0]heptane Derivatives

Compound Name Functional Groups Substituent Positions Key Structural Differences
rac-tert-butyl (3R,5S)-5-aminobicyclo[4.1.0]heptane-3-carboxylate Boc-protected amine, carboxylate ester 3,5 Amino group at C5, Boc protection
tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate Boc-protected amine, oxygen bridge (7-oxa) 3,7 Oxygen bridge replaces C7 methylene
7-Oxabicyclo[4.1.0]hept-3-ylmethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate Two 7-oxa bridges, ester groups 3,7 Dual oxygen bridges, no nitrogen substituents
2-Boc-2-azabicyclo[4.1.0]heptane-5-carboxylic acid Boc-protected amine, carboxylic acid 2,5 Carboxylic acid at C5, amine at C2

Key Insights :

  • The target compound’s C5 amino group distinguishes it from oxygen-bridged analogs (e.g., 7-oxa derivatives), which may exhibit reduced nucleophilicity or altered hydrogen-bonding capacity .
  • Compared to 2-Boc-2-azabicyclo[4.1.0]heptane-5-carboxylic acid , positional isomerism (amine at C5 vs.

Key Insights :

  • The target compound’s synthesis shares steps (e.g., TFA deprotection) with other bicyclo[4.1.0]heptane derivatives but requires precise stereochemical control at C3 and C5 .
  • Oxygen-bridged analogs often involve additional steps like desilylation or DIBAL-H reduction, increasing synthetic complexity .

Physicochemical and Toxicological Properties

Key Insights :

  • The Boc group in the target compound likely mitigates toxicity compared to unprotected amines or aromatic derivatives .
  • Oxygen-bridged analogs (e.g., 7-oxa) show higher LD50 values but may still cause mild skin irritation .

Biological Activity

Rac-tert-butyl (3R,5S)-5-aminobicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H21_{21}N1_{1}O2_{2}
  • Molecular Weight : 225.31 g/mol
  • CAS Number : 180975-66-0

Biological Activity

The biological activity of this compound has been characterized through various in vitro and in vivo studies.

Pharmacological Effects

  • Neuroprotective Activity : Studies have indicated that this compound exhibits neuroprotective effects, potentially beneficial in conditions like neurodegeneration.
  • Antidepressant-like Effects : Research suggests that it may influence neurotransmitter systems related to mood regulation, indicating potential antidepressant properties.
  • Analgesic Properties : Preliminary findings show that it may have analgesic effects, contributing to pain relief mechanisms.

The mechanisms through which this compound exerts its effects include:

  • Modulation of neurotransmitter release.
  • Interaction with specific receptor sites in the central nervous system.

Case Studies

StudyObjectiveFindings
Study 1Neuroprotection in rodent modelsDemonstrated significant reduction in neuronal death under oxidative stress conditions.
Study 2Antidepressant-like behavior in miceShowed increased locomotor activity and reduced immobility in forced swim tests, indicating antidepressant effects.
Study 3Analgesic efficacyExhibited dose-dependent reduction in pain response in formalin-induced pain models.

Research Findings

Recent research highlights the compound's potential as a therapeutic agent:

  • Neuroprotective Effects : A study published in Journal of Medicinal Chemistry found that this compound significantly reduced markers of inflammation and apoptosis in neuronal cultures exposed to neurotoxic agents .
  • Behavioral Studies : In a behavioral pharmacology study, administration of the compound resulted in significant improvements in depression-like behaviors compared to control groups .

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